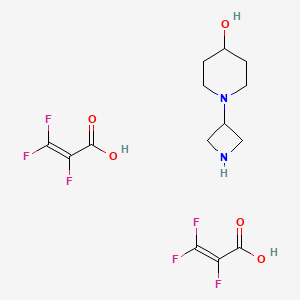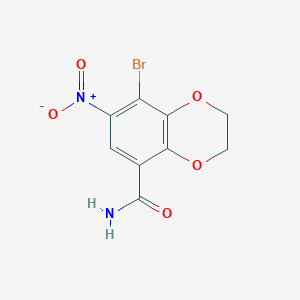![molecular formula C14H9FOS B14791536 8-Fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B14791536.png)
8-Fluorodibenzo[b,e]thiepin-11(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluorodibenzo[b,e]thiepin-11(6H)-one is a chemical compound belonging to the dibenzothiepin family. This compound is characterized by the presence of a fluorine atom at the 8th position and a ketone group at the 11th position on the dibenzothiepin backbone. Dibenzothiepins are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluorodibenzo[b,e]thiepin-11(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Dibenzothiepin Core: The dibenzothiepin core can be synthesized through a cyclization reaction involving a biphenyl derivative and a sulfur source.
Ketone Formation: The ketone group at the 11th position can be introduced through an oxidation reaction using an oxidizing agent like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-Fluorodibenzo[b,e]thiepin-11(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Introduction of carboxylic acid or aldehyde groups
Reduction: Formation of 8-Fluorodibenzo[b,e]thiepin-11-ol
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom
Scientific Research Applications
8-Fluorodibenzo[b,e]thiepin-11(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-Fluorodibenzo[b,e]thiepin-11(6H)-one involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A similar compound with two fluorine atoms and an alcohol group.
Dibenzothiepin-11-one: Lacks the fluorine atom but has a similar core structure.
8-Chlorodibenzo[b,e]thiepin-11(6H)-one: Contains a chlorine atom instead of fluorine.
Uniqueness
8-Fluorodibenzo[b,e]thiepin-11(6H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H9FOS |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
8-fluoro-6H-benzo[c][1]benzothiepin-11-one |
InChI |
InChI=1S/C14H9FOS/c15-10-5-6-11-9(7-10)8-17-13-4-2-1-3-12(13)14(11)16/h1-7H,8H2 |
InChI Key |
QHSXWHBYKZRILY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C(=O)C3=CC=CC=C3S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-([1,1'-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide](/img/structure/B14791468.png)
![N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B14791476.png)
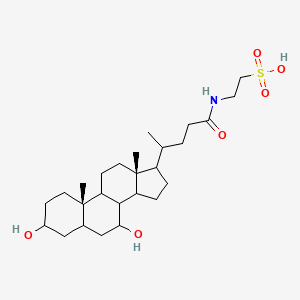
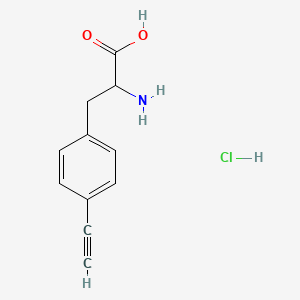
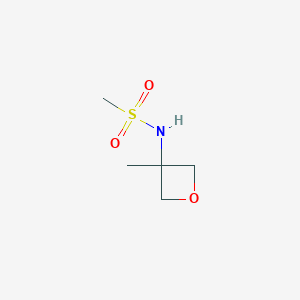
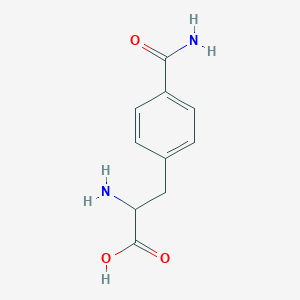
![[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14791493.png)
![methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B14791496.png)
![tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)

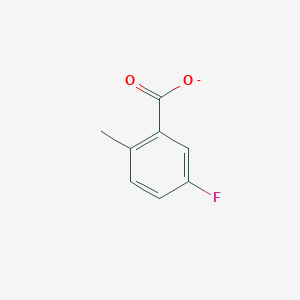
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
